Fangchinoline

Descripción

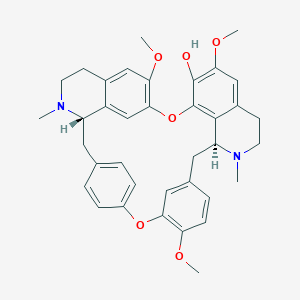

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQSJHUEZBTSAT-VMPREFPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893498 | |

| Record name | Fangchinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436-77-1 | |

| Record name | Fangchinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fangchinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000436771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fangchinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fangchinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FANGCHINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953592C3ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fangchinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fangchinoline, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] Primarily investigated for its potent anti-cancer properties, this compound has demonstrated efficacy in a variety of preclinical models by modulating critical cellular processes.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound, with a focus on its impact on key signaling pathways, induction of apoptosis, and modulation of autophagy. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Mechanism of Action: A Multi-Targeted Approach

This compound exerts its biological effects through the modulation of several key signaling pathways that are often dysregulated in cancer and other diseases. Its mechanism is characterized by a multi-targeted approach, leading to the inhibition of cell proliferation, survival, and metastasis, and the induction of programmed cell death.[1][2]

Quantitative Data: Efficacy Across Various Cancer Cell Lines

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric for its potency.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A375 | Melanoma | 12.41 | [1] |

| A875 | Melanoma | 16.20 | [1] |

| T24 | Bladder Cancer | 19.0 (24h), 12.0 (48h), 7.57 (72h) | [3] |

| 5637 | Bladder Cancer | 11.9 (24h), 9.92 (48h), 7.13 (72h) | [3] |

| SGC7901 | Gastric Cancer | Concentration-dependent inhibition | [4][5] |

| HET-1A | Normal Human Esophageal Epithelial | 8.93 | [6] |

| EC1 | Esophageal Squamous Cell Carcinoma | 3.042 | [6] |

| ECA109 | Esophageal Squamous Cell Carcinoma | 1.294 | [6] |

| Kyse450 | Esophageal Squamous Cell Carcinoma | 2.471 | [6] |

| Kyse150 | Esophageal Squamous Cell Carcinoma | 2.22 | [6] |

| DLD-1 | Colon Adenocarcinoma | 4.53 (48h) | [7] |

| LoVo | Colon Adenocarcinoma | 5.17 (48h) | [7] |

| WM9 | Melanoma | 1.07 | [4] |

Signaling Pathways Modulated by this compound

This compound's anti-neoplastic effects are largely attributed to its ability to interfere with crucial signaling cascades.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. This compound has been shown to be a potent inhibitor of this pathway.[4][5][6][8][9][10] It directly targets PI3K, leading to the suppression of Akt phosphorylation at Ser308.[5][6] This inhibition subsequently affects downstream effectors, including the Akt/MMP2/MMP9 pathway (inhibiting invasion and metastasis), the Akt/Bad pathway (promoting apoptosis), and the Akt/Gsk3β/CDK2 pathway (inducing cell cycle arrest).[4][5] In gallbladder cancer cells, this compound suppresses the PI3K/Akt/XIAP axis, leading to apoptosis.[8][9] Furthermore, in breast cancer cells, it inhibits the Akt/Gsk3β/Cyclin D1 signaling cascade.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Anticancer Evaluation of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound exerts antitumour activity by suppressing the EGFR-PI3K/AKT signalling pathway in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits cell proliferation via Akt/GSK-3beta/ cyclin D1 signaling and induces apoptosis in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fangchinoline: Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fangchinoline is a bisbenzylisoquinoline alkaloid predominantly isolated from the root of Stephania tetrandra S. Moore. This natural compound has garnered significant attention within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the structural characteristics and chemical properties of this compound, intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound possesses a complex macrocyclic structure containing two isoquinoline units linked by two ether bridges. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Structural and Identification Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₃₇H₄₀N₂O₆ | [1][2] |

| Molecular Weight | 608.72 g/mol | [1][2] |

| IUPAC Name | (1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol | [2] |

| CAS Number | 436-77-1 | [1] |

| Appearance | White to light yellow powder | [1] |

| Stereochemistry | (1S, 14S) | [2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its formulation, delivery, and assessment of its biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 237-239 °C | |

| Boiling Point | 709.7 ± 60.0 °C at 760 mmHg | |

| Solubility | DMSO: 50 mg/mL | |

| In vivo formulation 1: ≥ 2.08 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ||

| In vivo formulation 2: ≥ 2.08 mg/mL in 10% DMSO, 90% corn oil | ||

| pKa | Data not available | |

| Storage | Store at -20°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month. |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference |

| UV-Vis Spectroscopy | λmax: Data not available | |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.16 (2H, dd, J = 2.0, 8.0 Hz), 7.78 (1H, s), 7.47 (2H, t, J = 15.2 Hz), 7.34 (2H, m), 7.10 (1H, s), 6.60 (1H, s), 6.44 (1H, s), 6.39 (1H, s), 6.24 (1H, m), 5.57 (1H, s), 3.92 (3H, s), 3.69 (3H, s), 3.55 (3H, m), 3.48 (3H, s), 3.41–2.36 (9H, m), 2.17 (3H, s), 1.89 (2H, m), 1.26 (3H, s) | [3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 163.8, 153.7, 149.5, 147.0, 142.8, 134.9, 134.8, 133.1, 132.7, 132.5, 130.4, 130.0, 130.0, 128.9, 128.9, 128.3, 128.3, 128.3, 128.0, 128.0, 122.8, 122.3, 122.2, 121.8, 120.7, 116.0, 115.7, 112.8, 112.5, 111.5, 64.0, 61.4, 56.2, 56.2, 56.1, 45.6, 44.0, 42.4, 41.9, 41.6, 41.3, 29.8, 24.6, 22.8 | [3] |

| Mass Spectrometry (LC-MS) | Precursor m/z [M+H]⁺: 609.298 | [2] |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical cellular signaling pathways. These interactions are central to its potential therapeutic applications.

Akt/GSK-3β/Cyclin D1 Signaling Pathway

This compound has been shown to inhibit the proliferation of cancer cells by suppressing the Akt/GSK-3β/Cyclin D1 signaling pathway.[3] It decreases the phosphorylation of both Akt and GSK-3β.[3] The inactivation of GSK-3β leads to a decrease in the phosphorylation of Cyclin D1, marking it for degradation and subsequently causing cell cycle arrest at the G1 phase.[3][4][5][6]

ATF4-Noxa-DR5 Apoptosis Pathway

This compound can induce apoptosis in cancer cells through the transactivation of Activating Transcription Factor 4 (ATF4).[7][8][9] This leads to the upregulation of the pro-apoptotic protein Noxa and Death Receptor 5 (DR5), thereby triggering both the intrinsic and extrinsic apoptotic pathways.[7][8][9]

References

- 1. The bisbenzylisoquinoline alkaloids, tetrandine and this compound, enhance the cytotoxicity of multidrug resistance-related drugs via modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C37H40N2O6 | CID 73481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound inhibits cell proliferation via Akt/GSK-3beta/ cyclin D1 signaling and induces apoptosis in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycogen synthase kinase-3β regulates cyclin D1 proteolysis and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Akt Regulated Phosphorylation of GSK-3β/Cyclin D1, p21 and p27 Contributes to Cell Proliferation Through Cell Cycle Progression From G1 to S/G2M Phase in Low-Dose Arsenite Exposed HaCat Cells [frontiersin.org]

- 6. Targeting the AKT/GSK3β/cyclin D1/Cdk4 survival signaling pathway for eradication of tumor radioresistance acquired by fractionated radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Isolation of Fangchinoline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of the bisbenzylisoquinoline alkaloid, fangchinoline. It details methodologies for its isolation and purification and explores its interactions with key cellular signaling pathways.

Natural Sources and Abundance of this compound

This compound is predominantly found in plants of the Menispermaceae family, with Stephania tetrandra being the most significant and widely studied source.[1] This traditional Chinese medicinal herb, known as "Fen Fang Ji," has been used for centuries for its anti-inflammatory and analgesic properties. This compound is one of the major bioactive alkaloids in the root of S. tetrandra, alongside tetrandrine.

Recent studies have quantified the distribution of this compound within the plant, revealing a higher concentration in the root's epidermis. This information is critical for optimizing harvesting and extraction processes to maximize yield.

Table 1: Quantitative Data on this compound Content

| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Analytical Method | Reference |

| Stephania tetrandra | Root Epidermis | 8.37 | UPLC-Q-TOF/MS | [2] |

| Stephania tetrandra | Root Xylem | Lower than epidermis | UPLC-Q-TOF/MS | [2] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, separation, and purification. Various chromatographic techniques are employed to achieve high purity.

General Isolation Workflow

The overall process for isolating this compound from Stephania tetrandra root is depicted in the workflow diagram below. This process typically begins with the extraction of alkaloids from the dried and powdered plant material, followed by a series of purification steps to isolate this compound from other co-extracted compounds, notably the structurally similar tetrandrine.

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocols

This initial step aims to extract the total alkaloid content from the plant material.

Protocol:

-

Maceration and Reflux:

-

Take 100g of pulverized Stephania tetrandra root and add 1L of 75% ethanol.

-

Reflux the mixture for 70 minutes.

-

Separate the residue and the extract through filtration.

-

Repeat the reflux extraction on the residue two more times with 0.6L of 75% ethanol for 45 minutes each time.

-

Combine the extracts from all three reflux cycles.

-

-

Solvent Removal:

-

Concentrate the combined ethanol extracts under reduced pressure to obtain the crude alkaloid extract.

-

This acid-base extraction method selectively separates alkaloids from other plant metabolites.

Protocol:

-

Acid Dissolution:

-

Dissolve the crude extract in a 50-fold volume of 2% hydrochloric acid.

-

Let the solution stand for 24 hours to allow for the precipitation of non-alkaloidal impurities.

-

Filter the mixture to remove the precipitate and collect the acidic aqueous solution containing the protonated alkaloids.

-

-

Alkali Precipitation:

-

Adjust the pH of the filtrate to 9 using ammonia water. This deprotonates the alkaloids, causing them to precipitate out of the solution.

-

Allow the mixture to stand for 24 hours to ensure complete precipitation.

-

Filter the solution to collect the precipitated crude alkaloids.

-

Dry the precipitate to obtain the pre-purified alkaloid extract.

-

Reversed-phase flash chromatography is an effective method for separating this compound from other alkaloids based on their hydrophobicity.

Protocol:

-

Column Preparation:

-

Manually pack a C18 reversed-phase flash chromatography column.

-

-

Sample Loading:

-

Dissolve the pre-purified alkaloid extract in a suitable solvent and load it onto the column.

-

-

Elution:

-

Elute the column with a gradient of methanol in water. The specific gradient profile will depend on the column dimensions and the specific separation requirements.

-

-

Fraction Collection and Analysis:

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Combine the fractions containing pure this compound.

-

-

Recrystallization:

Yield and Purity: From 100 mg of a Stephania tetrandra extract, approximately 13 mg of this compound with a purity of 98.78% can be obtained using this method.[3][4]

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible sample adsorption.

Protocol:

-

Solvent System Preparation:

-

Prepare a two-phase solvent system of ether-phosphate buffered saline (pH 6.5).

-

The ether will serve as the stationary phase, and the phosphate buffered saline will be the mobile phase.

-

-

HSCCC Operation:

-

Fill the HSCCC column with the stationary phase (ether).

-

Inject the pre-purified alkaloid extract.

-

Pump the mobile phase (phosphate buffered saline) through the column at a specific flow rate.

-

-

Fraction Collection:

-

Collect the fractions as they elute from the column.

-

-

Post-HSCCC Purification:

-

Adjust the pH of the collected fractions containing this compound to 9.0.

-

Perform a liquid-liquid extraction with diethyl ether.

-

Recover the ether layer and evaporate the solvent to obtain high-purity this compound.

-

Purity: This method can yield this compound with a purity of over 98%.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, particularly its anti-cancer activities, by modulating several key intracellular signaling pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and growth. This compound has been demonstrated to inhibit this pathway, leading to anti-tumor effects in various cancer cell lines.

Caption: this compound inhibits the PI3K/Akt signaling pathway.[5][6][7][8][9]

This compound directly targets and inhibits PI3K, preventing the phosphorylation of PIP2 to PIP3.[5][6] This leads to the suppression of Akt activation and its downstream effectors, such as GSK-3β and Cyclin D1, ultimately resulting in the inhibition of cell proliferation and survival.[10]

Dual Regulation of NF-κB and AP-1 Pathways

Nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) are transcription factors that play crucial roles in inflammation, immunity, and cancer. This compound has been shown to suppress the activation of both NF-κB and AP-1.[11][12]

Caption: this compound suppresses NF-κB and AP-1 activation.[11][12]

This compound inhibits the phosphorylation of IκB kinase (IKK), which prevents the degradation of IκB and the subsequent nuclear translocation of NF-κB.[11][12] It also attenuates the phosphorylation of the p65 subunit of NF-κB.[11] By suppressing these key transcription factors, this compound can modulate inflammatory responses and inhibit cancer cell survival.

Targeting of the FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and invasion. This compound has been identified as an inhibitor of FAK phosphorylation.

Caption: this compound inhibits the FAK signaling pathway.[13][14]

By inhibiting the phosphorylation of FAK at Tyr397, this compound disrupts downstream signaling cascades, including the FAK-paxillin/MMP2/MMP9 pathway.[13][14] This leads to a reduction in cancer cell invasion and metastasis.

Conclusion

This compound, a prominent alkaloid from Stephania tetrandra, presents a compelling subject for research and drug development due to its significant biological activities. The methodologies for its isolation and purification are well-established, enabling the production of high-purity material for further investigation. A thorough understanding of its interactions with key signaling pathways, such as PI3K/Akt, NF-κB, and FAK, is crucial for elucidating its therapeutic potential and for the rational design of novel therapeutics. This guide provides a foundational resource for scientists and researchers dedicated to advancing the study of this promising natural product.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound exerts antitumour activity by suppressing the EGFR-PI3K/AKT signalling pathway in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound exerts antitumour activity by suppressing the EGFR‑PI3K/AKT signalling pathway in colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits cell proliferation via Akt/GSK-3beta/ cyclin D1 signaling and induces apoptosis in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound as a kinase inhibitor targets FAK and suppresses FAK-mediated signaling pathway in A549 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potential Focal Adhesion Kinase Inhibitors in Management of Cancer: Therapeutic Opportunities from Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Fangchinoline: A Technical Guide to its Modulation of Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fangchinoline is a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra. It has garnered significant attention in the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and potent anti-cancer activities.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's therapeutic potential, with a focus on its modulation of key cellular signaling pathways. We will delve into the specific pathways affected, present quantitative data from various studies, detail common experimental protocols for investigating its effects, and provide visual representations of these complex interactions.

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by targeting multiple critical signaling cascades involved in cell proliferation, survival, apoptosis, autophagy, inflammation, and metastasis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and motility. Its aberrant activation is a common feature in many cancers.[5]

This compound has been shown to be a potent inhibitor of this pathway. It directly targets and reduces the expression of PI3K, leading to a decrease in the phosphorylation and activation of its primary downstream effector, Akt.[5][6] The inhibition of Akt, in turn, affects a multitude of downstream targets:

-

Cell Cycle Progression: this compound's suppression of Akt leads to the downregulation of Cyclin D1, a key regulator of the G1 phase of the cell cycle, resulting in G1 arrest.[6][7]

-

Apoptosis: The compound promotes apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[6][7][8]

-

Invasion and Metastasis: this compound inhibits the invasive potential of cancer cells by downregulating matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are downstream of the PI3K/Akt pathway.[1][5][6]

-

Anti-apoptotic Proteins: It has also been shown to inhibit the X-linked inhibitor of apoptosis protein (XIAP), further promoting programmed cell death.[2][8]

In colon adenocarcinoma, this compound has been observed to suppress the Epidermal Growth Factor Receptor (EGFR)-PI3K/Akt signaling pathway.[4][9]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound alleviates the progression of osteoarthritis through the nuclear factor kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. This compound suppresses the proliferation, invasion and tumorigenesis of human osteosarcoma cells through the inhibition of PI3K and downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits cell proliferation via Akt/GSK-3beta/ cyclin D1 signaling and induces apoptosis in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis | PLOS One [journals.plos.org]

- 9. This compound exerts antitumour activity by suppressing the EGFR-PI3K/AKT signalling pathway in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of Fangchinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fangchinoline is a bisbenzylisoquinoline alkaloid predominantly isolated from the root of Stephania tetrandra (Fen Fang Ji). It has garnered significant interest within the scientific community for its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antihypertensive effects. A thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, detailing experimental methodologies and presenting quantitative data to support further research and drug development endeavors.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound are characterized by poor oral absorption, high plasma protein binding, and significant interaction with efflux transporters like P-glycoprotein (P-gp). These factors collectively influence its systemic exposure and therapeutic efficacy.

Absorption

Current research, primarily conducted in rats, indicates that this compound exhibits poor and variable absorption following oral administration. A review of bisbenzylisoquinoline (BBIQ) alkaloids suggests that this class of compounds generally has low oral absorption.[1]

One study investigating the pharmacokinetics of this compound in rats, both as a single compound and as part of the Xiaoxuming decoction, revealed that co-administered herbal components can delay its absorption rate. This was evidenced by a longer time to reach maximum plasma concentration (Tmax) when administered in the decoction compared to the pure compound. However, the overall bioavailability was reported to be similar in both scenarios.[2]

Table 1: Oral Pharmacokinetic Parameters of this compound in Rats

| Formulation | Dose | Tmax (h) | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | Reference |

| Fangji Huangqi Decoction | 18.1 g/kg (crude drug) | 1.33 ± 0.47 | 10.89 ± 2.01 | 46.12 ± 11.23 | [3] |

Note: Data presented as mean ± standard deviation.

A critical factor governing the absorption of this compound is its interaction with the efflux transporter P-glycoprotein (P-gp), which is highly expressed in the intestinal epithelium. This compound has been identified as a potent inhibitor of P-gp.[4][5] This inhibition can lead to complex drug-drug interactions. While this compound itself may be a substrate for P-gp, leading to its efflux back into the intestinal lumen and thus limiting its own absorption, its inhibitory action on P-gp can increase the absorption of co-administered drugs that are P-gp substrates.

Distribution

Bisbenzylisoquinoline alkaloids, including this compound, are known to exhibit high plasma protein binding.[1] This extensive binding can limit the fraction of free drug available to distribute into tissues and exert pharmacological effects. Specific quantitative data on the tissue distribution of this compound remains limited in the currently available literature.

Metabolism

The metabolism of bisbenzylisoquinoline alkaloids can be complex and may involve the formation of quinone methide intermediates, which have been associated with potential renal and liver toxicity.[1] However, detailed studies identifying the specific metabolic pathways and major metabolites of this compound are not yet widely available. In vitro studies using human liver microsomes would be instrumental in elucidating its metabolic fate.

Excretion

The primary routes of excretion for this compound and its metabolites have not been fully characterized. Further research is needed to determine the relative contributions of renal and biliary excretion to its elimination.

Experimental Protocols

A crucial aspect of pharmacokinetic research is the use of robust and validated analytical methods. The following sections detail the methodologies employed in the study of this compound pharmacokinetics.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies of this compound.

-

Drug Administration: For oral administration studies, this compound, either as a pure compound or as part of a decoction, is typically administered via oral gavage.

-

Sample Collection: Blood samples are collected at predetermined time points post-administration from the tail vein or other appropriate sites into heparinized tubes. Plasma is then separated by centrifugation and stored at -80°C until analysis.

Analytical Methodology: UHPLC-MS/MS

A sensitive and specific ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the quantification of this compound in rat plasma.[3]

-

Sample Preparation: Plasma samples are typically prepared using a protein precipitation method. Acetonitrile is added to the plasma samples to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis.[3]

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+) is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

Mass Transitions: The optimized mass transition for this compound is m/z 609.3 → 367.3. An internal standard, such as diphenhydramine hydrochloride (m/z 256.2 → 167.1), is used for quantification.[3]

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Conclusion and Future Directions

The current body of research provides a foundational understanding of the pharmacokinetics of this compound, highlighting its poor oral absorption and significant interaction with P-glycoprotein. However, to advance its potential clinical application, several key areas require further investigation:

-

Absolute Bioavailability: Studies determining the absolute oral bioavailability of this compound are crucial for accurate dosing and formulation development.

-

Tissue Distribution: Detailed tissue distribution studies are needed to understand its accumulation in target organs and potential off-target effects.

-

Metabolism and Excretion: Comprehensive metabolism and excretion studies are necessary to identify major metabolites, metabolic pathways, and primary routes of elimination. This will also help in assessing the potential for drug-drug interactions and toxicity.

-

Human Pharmacokinetics: Ultimately, pharmacokinetic studies in humans are essential to translate the preclinical findings and establish a safe and effective dosing regimen.

-

Caco-2 Permeability: Quantitative data from Caco-2 cell permeability assays would provide valuable insights into its intestinal absorption mechanism and the extent of P-gp-mediated efflux.

Addressing these knowledge gaps will be instrumental in unlocking the full therapeutic potential of this compound and paving the way for its successful clinical development.

References

- 1. Thirteen bisbenzylisoquinoline alkaloids in five Chinese medicinal plants: Botany, traditional uses, phytochemistry, pharmacokinetic and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. UHPLC-MS/MS Method for Quantifying this compound, Tetrandrine and Calycosin-7-O-β-D-Glucoside of Fangji Huangqi Decoction in Rat Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The bisbenzylisoquinoline alkaloids, tetrandine and this compound, enhance the cytotoxicity of multidrug resistance-related drugs via modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrandrine and this compound, bisbenzylisoquinoline alkaloids from Stephania tetrandra can reverse multidrug resistance by inhibiting P-glycoprotein activity in multidrug resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Fangchinoline: A Comprehensive Technical Review for Researchers and Drug Development Professionals

An In-depth Analysis of the Pharmacological Properties and Therapeutic Potential of a Bisbenzylisoquinoline Alkaloid

Introduction

Fangchinoline, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1][2] Traditionally used in Chinese medicine, modern research has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing its potential as a lead compound for the development of novel therapeutics.[2] This technical guide provides an in-depth review of the current state of this compound research, focusing on its anticancer, anti-inflammatory, neuroprotective, and cardiovascular effects. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Anticancer Activity

This compound has demonstrated significant anticancer effects across a variety of cancer cell lines and in preclinical animal models.[1][2] Its primary mechanisms of action in cancer include the inhibition of tumor cell proliferation, induction of apoptosis and autophagy, and suppression of metastasis.[1]

Inhibition of Cell Proliferation and Induction of Cell Cycle Arrest:

This compound effectively inhibits the proliferation of various cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 phase.[3] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDK4 and CDK6) and cyclin D1.[3] The subsequent hypophosphorylation of the retinoblastoma protein (pRb) suppresses the activity of the E2F-1 transcription factor, a critical regulator of G1/S phase transition.[3]

Induction of Apoptosis:

A primary mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis.[4] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. In some cancer cells, this compound has been shown to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins.[4]

Modulation of Key Signaling Pathways:

This compound's pleiotropic anticancer effects are a result of its ability to interfere with multiple oncogenic signaling pathways.[1][2]

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer. This compound has been shown to inhibit the PI3K/Akt signaling cascade, leading to decreased cell viability and induction of apoptosis in various cancer types, including gastric and gallbladder cancer.[4][5]

-

FAK Signaling: Focal Adhesion Kinase (FAK) is a key mediator of cell migration, invasion, and survival. This compound can suppress the phosphorylation of FAK, thereby inhibiting cancer cell metastasis.[6]

-

NF-κB and AP-1 Pathways: Nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) are transcription factors that regulate genes involved in inflammation, cell survival, and proliferation. This compound has been shown to suppress the activation of both NF-κB and AP-1, contributing to its anti-inflammatory and anticancer properties.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is an oncogenic transcription factor that is constitutively activated in many cancers. This compound can diminish STAT3 activation, leading to the suppression of tumor growth.[7]

-

AMPK/mTOR/ULK1 Pathway: In some contexts, such as colorectal cancer, this compound can induce autophagy through the activation of the AMPK/mTOR/ULK1 signaling pathway.[3]

Reversal of Multidrug Resistance (MDR):

A significant aspect of this compound's therapeutic potential is its ability to reverse multidrug resistance in cancer cells.[8][9] It achieves this by inhibiting the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells.[8][9] By blocking P-gp, this compound increases the intracellular accumulation and enhances the cytotoxicity of co-administered anticancer drugs.[8]

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[4][10] It has been shown to reduce the levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and matrix metalloproteinase-3 (MMP-3).[4][11] Additionally, it can inhibit cyclooxygenase activity, further contributing to its anti-inflammatory profile.[10] In experimental models of rheumatoid arthritis, this compound treatment has been shown to attenuate inflammatory markers and reduce oxidative stress.[4][11]

Neuroprotective Effects

This compound has demonstrated neuroprotective effects in various models of neuronal damage.[3] It can protect against oxidative stress-induced neuronal cell death by scavenging free radicals and enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD).[3] In models of Alzheimer's disease, this compound has been shown to alleviate cognitive impairments by enhancing autophagy and mitigating oxidative stress.[9][12] It can also protect against cerebral ischemia-induced neuronal injury.[10]

Cardiovascular Effects

This compound has shown potential in the management of cardiovascular conditions. It can attenuate cardiac dysfunction in endotoxemia by inhibiting the ERK1/2 and NF-κB p65 phosphorylation pathways.[5][8] This leads to a reduction in myocardial inflammation and apoptosis.[5][8]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound from various studies.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SPC-A-1 | Lung Cancer | ~5-10 | [3] |

| HET-1A | Normal Esophageal Epithelial | 8.93 | [13] |

| EC1 | Esophageal Squamous Cell Carcinoma | 3.042 | [13] |

| ECA109 | Esophageal Squamous Cell Carcinoma | 1.294 | [13] |

| Kyse450 | Esophageal Squamous Cell Carcinoma | 2.471 | [13] |

| Kyse150 | Esophageal Squamous Cell Carcinoma | 2.22 | [13] |

| CM-AS16 | Conjunctival Melanoma | Not specified | [1] |

| OVCAR-3 | Ovarian Cancer | Not specified | [1] |

| CCL-244 | Colorectal Cancer | Not specified | [1] |

| SW480 | Colorectal Cancer | Not specified | [1] |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Model | Effect | Concentration/Dose | Reference |

| Cyclooxygenase Inhibition | In vitro | 35% inhibition | 100 µM | [10][14] |

| hIL-6 Inhibition | In vitro | 63% inhibition | 4 µM | [10][14] |

| TNF-α Reduction | Rheumatoid Arthritis Rats | 17.8% and 40.8% reduction | 2 µM and 4 µM | [4][11] |

| IL-6 Reduction | Rheumatoid Arthritis Rats | 23.2% and 45% reduction | 2 µM and 4 µM | [4][11] |

| MMP-3 Reduction | Rheumatoid Arthritis Rats | 23.1% and 65.1% reduction | 2 µM and 4 µM | [4][11] |

| PGE2 Reduction | Rheumatoid Arthritis Rats | 31.8% and 63.8% reduction | 2 µM and 4 µM | [4][11] |

| Chondrocyte Proliferation | In vitro | Reduced to 73.3%, 51.3%, and 42.4% | 2 µM, 4 µM, and 6 µM | [4][11] |

Table 3: Neuroprotective and Cardiovascular Effects of this compound

| Effect | Model | Quantitative Data | Concentration/Dose | Reference |

| DPPH Scavenging | In vitro | EC50 = 26.70 ± 1.37 μM | N/A | [3] |

| Attenuation of Cardiac Dysfunction | Endotoxemia in Rats | Significant attenuation of myocardial tissue injury | 30 or 60 mg/kg | [5][8] |

| Reduction of Brain Injury | Cerebral Ischemia in Neonatal Rats | Significant reduction in brain injury percentage | 3, 10, and 30 mg/kg | [10] |

Table 4: Reversal of Multidrug Resistance by this compound

| Cell Line | Co-administered Drug | Fold Reduction in EC50 | This compound Concentration | Reference |

| HCT15 (P-gp-positive) | Paclitaxel | ~1900-fold | 3.0 µM | [8] |

| HCT15 (P-gp-positive) | Actinomycin D | ~45.9-fold | 3.0 µM | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in this compound research.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells of interest

-

96-well plates

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to semi-quantitatively measure their expression levels.

Materials:

-

Cells or tissue samples

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the proteins of interest

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound for the desired time and at the indicated concentrations. Wash the cells with ice-cold PBS and then lyse them with lysis buffer on ice. Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay kit according to the manufacturer's instructions.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cells of interest

-

Culture medium

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat them with different concentrations of this compound for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells and wash them with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature. The RNase A in the solution will degrade RNA, ensuring that only DNA is stained.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

Materials:

-

Cancer cells

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Matrigel (optional)

-

This compound solution for injection

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture the desired cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a sterile solution (e.g., PBS or culture medium), sometimes mixed with Matrigel to promote tumor formation.

-

Tumor Cell Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure their dimensions using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Drug Administration: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer this compound (at a predetermined dose, e.g., 50 mg/kg/day) or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection or oral gavage) for a specified period.[1]

-

Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. The tumors can be further processed for histological or molecular analysis.

-

Data Analysis: Compare the tumor growth, final tumor volume, and weight between the control and this compound-treated groups to assess the antitumor efficacy.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and a general experimental workflow for its investigation.

Signaling Pathway Diagrams

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Caption: this compound suppresses FAK-mediated signaling.

Caption: this compound induces autophagy via the AMPK/mTOR/ULK1 pathway.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound research.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted pharmacological activities, particularly in the realm of oncology. Its ability to modulate key signaling pathways, induce apoptosis and autophagy, and reverse multidrug resistance highlights its potential as a therapeutic agent. The comprehensive data and protocols presented in this guide are intended to facilitate further research and development of this compound and its derivatives.

Future research should focus on several key areas:

-

Clinical Trials: To date, the majority of research has been preclinical. Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human patients.

-

Pharmacokinetics and Bioavailability: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for optimizing its therapeutic application.

-

Derivative Synthesis: The synthesis and evaluation of novel this compound derivatives may lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

-

Combination Therapies: Further investigation into the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective cancer treatment strategies with reduced side effects.

By continuing to explore the therapeutic potential of this remarkable natural product, the scientific community can pave the way for the development of new and effective treatments for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. Neuroprotective Effect of Natural Alkaloid this compound Against Oxidative Glutamate Toxicity: Involvement of Keap1-Nrf2 Axis Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound supplementation attenuates inflammatory markers in experimental rheumatoid arthritis-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound attenuates cardiac dysfunction in rats with endotoxemia via the inhibition of ERK1/2 and NF-κB p65 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound alleviates cognitive impairments through enhancing autophagy and mitigating oxidative stress in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound attenuates cardiac dysfunction in rats with endotoxemia via the inhibition of ERK1/2 and NF-κB p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Ameliorates the Expressions of Angiogenic Molecule in Cerebral Ischemia Induced Neuronal Degeneration in Neonatal Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | this compound alleviates cognitive impairments through enhancing autophagy and mitigating oxidative stress in Alzheimer’s disease models [frontiersin.org]

- 13. corefacilities.iss.it [corefacilities.iss.it]

- 14. Anti-inflammatory effects of this compound and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis of Novel Fangchinoline Derivatives

This technical guide provides a comprehensive overview of the synthesis of novel derivatives of this compound, a bisbenzylisoquinoline alkaloid with a range of documented biological activities. The focus is on synthetic strategies, experimental protocols, and the biological evaluation of these new chemical entities. All quantitative data are presented in structured tables for comparative analysis, and key processes are illustrated with diagrams generated using the DOT language.

Introduction to this compound

This compound is a natural alkaloid extracted from the root of Stephania tetrandra S. Moore. It has demonstrated a variety of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] The core structure of this compound presents multiple sites for chemical modification, offering the potential to develop novel derivatives with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles. This guide delves into the synthetic methodologies for creating these derivatives and summarizes their biological activities.

Synthetic Strategies and Core Reactions

The synthesis of novel this compound derivatives primarily involves the modification of its core structure. The most commonly targeted functional group is the 7-phenolic hydroxyl group, but other positions on the aromatic rings are also amenable to substitution.

Key synthetic transformations include:

-

Etherification and Acylation at the 7-OH position: The phenolic hydroxyl group is a versatile handle for introducing a wide variety of substituents.

-

Nitration of the Aromatic Ring: Introduction of a nitro group, for example at the 14-position, has been shown to enhance biological activity.[4][5][6]

-

Carbamate Formation: The phenolic hydroxyl can react with isocyanates to form carbamate derivatives.[7]

-

Gabriel Synthesis for Amination: A multi-step process to introduce a primary amine, which can then be further functionalized.[8]

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the in vitro biological activities of various synthesized this compound derivatives against different cell lines and pathogens.

Anticancer Activity

A number of studies have focused on synthesizing this compound derivatives as potential anticancer agents.[5][9][10] These derivatives have been evaluated against a range of human cancer cell lines.

| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | Parent Compound | Various | - | [6][9] |

| 2a | - | HL7702 (Normal) | 5.60 | [6] |

| 3g | - | HL7702 (Normal) | 17.26 | [6] |

| 3i | - | A549 | 0.61 | [9] |

| 3i | - | HL-7702 (Normal) | 27.53 | [9] |

| 4g | 7-benzoyl, 14-nitro | WM9 (Melanoma) | 1.07 | [4][5][6] |

| 4g | 7-benzoyl, 14-nitro | HL7702 (Normal) | 5.00 | [6] |

| 5d | - | HepG2 | - | [10] |

| 5d | - | MCF-7 | - | [10] |

| 3e | - | HEL (Leukemia) | - | [1] |

Note: Some IC50 values were not explicitly stated in the abstracts but the compounds were highlighted for their potent activity.

Anti-Inflammatory Activity

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit inflammation, particularly through the inactivation of the NLRP3 inflammasome.[8][11]

| Compound | Modification | Assay | IC50 (µM) | Reference |

| 6 | 7-O-(N-phthalimidopropyl) | IL-1β Release Inhibition | 3.7 | [8] |

| 3b | 7-O-propyl | IL-1β Release Inhibition | - (71.8% inhibition at 5 µM) | [8] |

Fungicidal Activity

The fungicidal properties of this compound derivatives containing a carbamate moiety have also been investigated.[7]

| Compound | Modification | Fungal Pathogen | Activity | Reference |

| 1f | Carbamate | G. zeae, Pp. adianticola | Better than Azoxystrobin | [7] |

| 1g | Carbamate | G. zeae, Pp. adianticola | Better than Azoxystrobin | [7] |

| 1h | Carbamate | G. zeae, Pp. adianticola | Better than Azoxystrobin | [7] |

| 1k | Carbamate | G. zeae, Pp. adianticola, P. theae | High fungicidal activity | [7] |

Experimental Protocols

The following are generalized protocols for the synthesis of various this compound derivatives based on published methods.[8]

General Procedure for 7-O-Alkylation

-

To a solution of this compound in anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (NaH) in portions at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkyl or aromatic halide to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 7-O-alkylated this compound derivative.

General Procedure for 7-O-Acylation

-

Dissolve this compound in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (TEA) or pyridine, to the solution.

-

Cool the mixture to 0 °C.

-

Add the desired acyl chloride or acid anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the pure 7-O-acylated product.

Synthesis of 7-O-(aminoalkyl) this compound Derivatives via Gabriel Synthesis[8]

-

Step 1: Phthalimide Alkylation: React this compound with an N-(bromoalkyl)phthalimide in the presence of NaH in DMF, similar to the 7-O-alkylation protocol, to yield the phthalimide intermediate.

-

Step 2: Hydrazinolysis: Dissolve the phthalimide intermediate in ethanol or a similar solvent.

-

Add hydrazine hydrate and reflux the mixture.

-

After cooling, the phthalhydrazide byproduct precipitates and can be removed by filtration.

-

Work up the filtrate to isolate the primary amine derivative.

-

Step 3: Acylation/Sulfonylation of the Amine: The resulting primary amine can be further functionalized by reacting it with various acyl chlorides or sulfonyl chlorides to produce the final amide or sulfonamide derivatives.

Visualizations of Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for creating a variety of this compound derivatives from the parent compound.

Caption: General synthetic routes for novel this compound derivatives.

Signaling Pathway: PI3K/AKT Inhibition

Several this compound derivatives exert their anticancer effects by inducing apoptosis through the suppression of key survival pathways like the PI3K/AKT pathway.[1]

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound derivatives.

Signaling Pathway: NLRP3 Inflammasome Inhibition

Certain this compound derivatives have been identified as inhibitors of the NLRP3 inflammasome, a key component of the inflammatory response.[8]

Caption: Inhibition of NLRP3 inflammasome activation by this compound derivatives.

References

- 1. This compound derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound alleviates cognitive impairments through enhancing autophagy and mitigating oxidative stress in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Ameliorates the Expressions of Angiogenic Molecule in Cerebral Ischemia Induced Neuronal Degeneration in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Design, Synthesis and Anticancer Evaluation of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, characterization, and fungicidal activity of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of this compound Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and in vitro evaluation of this compound derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological activities of tetrandrine and this compound derivatives as antitumer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of this compound Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Fangchinoline in Medicine: A Technical Guide for Researchers

An In-depth Analysis of the Bioactive Alkaloid from Stephania tetrandra

Introduction

Fangchinoline is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore, a plant known in Traditional Chinese Medicine (TCM) as "Fen Fang Ji".[1] For centuries, this herb has been utilized in TCM formulations to treat a variety of ailments, including rheumatism, arthralgia, fever, and edema.[2][3] Modern scientific investigation has begun to elucidate the molecular mechanisms behind these traditional uses, revealing this compound as a potent bioactive compound with a wide spectrum of pharmacological activities. These include significant anticancer, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][4][5][6] This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate its therapeutic potential, aiming to serve as a resource for researchers and professionals in drug development.

Pharmacological Activities and Quantitative Data

This compound exhibits a multitude of biological activities across various disease models. The following tables summarize the key quantitative data from in vitro and in vivo studies, demonstrating its efficacy.

Anticancer Activity

This compound has demonstrated potent cytotoxic and anti-proliferative effects against a wide range of human cancer cell lines. Its mechanisms include the induction of apoptosis, autophagy, and cell cycle arrest.[1][7]

Table 1: In Vitro Anticancer Efficacy of this compound

| Cell Line | Cancer Type | Efficacy Metric | Value | Reference |

|---|---|---|---|---|

| Jurkat T cells | Leukemia | IC50 | 2.49 µM | [8] |

| SGC7901 | Gastric Cancer | IC50 | ~20 µM (Significant inhibition) | [9] |

| DLD-1 | Colon Adenocarcinoma | IC50 (48h) | 4.53 µM | [6] |

| LoVo | Colon Adenocarcinoma | IC50 (48h) | 5.17 µM | [6] |

| A549 | Lung Cancer | IC50 | Not specified, effective at 10-40 µmol/l | [10] |

| A375 | Melanoma | IC50 | 12.41 µM | [11] |

| A875 | Melanoma | IC50 | 16.20 µM | [11] |

| AGS | Gastric Cancer | Adhesion Inhibition | 41.5% at 4 µM; 85.6% at 8 µM | [12] |

| WM9 | Melanoma | Apoptosis (24h) | 8.8% early, 15.8% late at 2.5 µM (Derivative 4g) |[13] |

Anti-inflammatory Activity

Traditionally used for inflammatory conditions, this compound's efficacy is supported by modern studies showing its ability to modulate key inflammatory mediators and pathways.[14]

Table 2: Anti-inflammatory Effects of this compound

| Assay/Model | Target/Mediator | Concentration | Inhibition/Effect | Reference |

|---|---|---|---|---|

| In vitro | Cyclooxygenase (COX) | 100 µM | 35% inhibition | [14] |

| In vitro | Human Interleukin-6 (hIL-6) | 4 µM | 63% inhibition | [14] |

| THP-1 cells | IL-1β Release | 5 µM | 50.5% inhibition | [15] |

| Derivative 6 | IL-1β Release | IC50 | 3.7 µM |[15] |

Neuroprotective and Cardioprotective Activities

This compound has shown promise in protecting against neuronal damage and cardiac dysfunction in various experimental models.

Table 3: Neuroprotective and Other Activities of this compound

| Model System | Condition | Effect | Reference |

|---|---|---|---|

| HT22 cells | Glutamate-induced oxidative damage | Dose-dependent prevention of cell death | [16] |

| Neonatal rats | Cerebral ischemia | Reduced brain injury at 3, 10, and 30 mg/kg (i.p.) | [17] |

| N2AAPP cells | Alzheimer's Disease Model | Attenuated amyloidogenic processing of APP | [18] |

| Rats | Endotoxemia-induced cardiac dysfunction | Attenuated myocardial injury at 30 or 60 mg/kg | [5] |

| MRC-5 cells | Human Coronavirus (HCoV-OC43) | CC50 | 12.40 µM |[19] |

Mechanisms of Action & Signaling Pathways

This compound exerts its diverse pharmacological effects by modulating multiple critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

A central pathway regulating cell survival, proliferation, and invasion is the PI3K/Akt pathway, which is frequently dysregulated in cancer. This compound has been shown to directly target and inhibit PI3K or suppress the phosphorylation of Akt.[9][20] This inhibition leads to the downstream suppression of pro-survival proteins (e.g., XIAP), cell cycle regulators (e.g., GSK3β/CDK2), and invasion-related enzymes (e.g., MMP2/MMP9).[20][21]

NF-κB and AP-1 Signaling Pathways

The transcription factors NF-κB and AP-1 are key regulators of inflammation and carcinogenesis. This compound effectively suppresses both constitutive and induced NF-κB and AP-1 activation.[2][3] It achieves this by attenuating the phosphorylation of upstream kinases like IκB kinase (IKK) and the p65 subunit of NF-κB, thereby preventing their nuclear translocation and transcriptional activity.[2][22]

FAK-Mediated Signaling Pathway

Focal Adhesion Kinase (FAK) is a critical mediator of cell migration, invasion, and survival. This compound acts as a kinase inhibitor targeting FAK, specifically suppressing its phosphorylation at Tyr397.[10][23] This action blocks several downstream cascades, including the FAK-Akt, FAK-MEK-ERK1/2, and FAK-paxillin/MMP pathways, thereby inhibiting the proliferation and invasive potential of cancer cells.[10][23]

Autophagy via AMPK/mTOR/ULK1 Pathway

This compound is a potent inducer of autophagy, a cellular degradation process that can lead to cell death in cancer. It activates this process by increasing the phosphorylation of AMP-activated protein kinase (AMPK).[24][25] Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) and Unc-51 like autophagy activating kinase 1 (ULK1), key negative regulators of autophagy, leading to the formation of autophagosomes and subsequent cell death.[24][25] Some studies also suggest an mTOR-independent mechanism.[7][26]

Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus to activate antioxidant gene expression. This compound has been shown to exert neuroprotective effects by modulating this pathway. It down-regulates the expression of Kelch-like ECH-associated protein 1 (Keap1), the negative regulator of Nrf2.[16] This leads to the stabilization and nuclear accumulation of Nrf2, up-regulating protective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), thereby protecting cells from oxidative damage.[16][17]

Experimental Protocols

The following sections detail standardized methodologies for key experiments cited in this compound research.

Isolation and Purification

-

Source Material: Dried roots of Stephania tetrandra S. Moore (Radix Stephaniae Tetrandrae).[27][28]

-

Extraction: The powdered root material is typically extracted with an organic solvent like ethanol.[29] An acid-dissolving and alkali-precipitation step can be used for pre-separation of total alkaloids.[29]

-

Purification Protocol (Reversed-Phase Flash Chromatography): [27][28][30]

-

Column: Manually packed C18 column.

-

Sample Loading: Approximately 100 mg of the crude extract is loaded onto the column.

-

Elution: A suitable mobile phase is used to separate the compounds. Fractions are collected and monitored by HPLC.

-

Concentration: Fractions containing pure this compound are combined and concentrated under reduced pressure.

-

Recrystallization: The concentrated product is recrystallized using acetone to yield high-purity this compound (typically >98%).

-

Characterization: The final structure is confirmed using UV, IR, MS, and NMR analysis.[27][30]

-

In Vitro Cell-Based Assays

-

Cell Viability (MTT Assay): [6][31]

-

Cell Seeding: Cancer cells are seeded into 96-well plates (e.g., 5×10³ cells/well) and incubated overnight.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0–20 µM) and incubated for a specified period (e.g., 24-48 hours).

-

MTT Addition: MTT solution (e.g., 0.5 mg/ml) is added to each well, and plates are incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 490 nm. Cell viability is calculated relative to the untreated control.

-

-

Apoptosis Assay (Annexin V-FITC/PI Staining): [13]

-

Cell Treatment: Cells are treated with this compound for the desired time (e.g., 24 hours).

-

Harvesting: Both floating and adherent cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

-

-

Cell Invasion (Transwell Assay): [12]

-

Chamber Preparation: The upper chamber of a Transwell insert is coated with Matrigel and allowed to solidify.

-

Cell Seeding: Cancer cells, pre-starved in serum-free medium, are seeded into the upper chamber.

-